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MAGE-12 (114-127) -

MAGE-12 (114-127)

Catalog Number: EVT-243588
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Molecular Weight:
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Product Introduction

Description
Melanoma-associated antigen 12; MAGE-12
Overview

MAGE-12 (114-127) is a peptide derived from the MAGE (Melanoma Antigen Gene) family, specifically MAGE-12, which is known for its role in cancer immunology. This peptide is significant in the context of cancer therapy and vaccine development due to its ability to elicit immune responses against tumor cells expressing MAGE antigens. MAGE-12 (114-127) is characterized by its specific amino acid sequence, which plays a crucial role in its immunogenic properties.

Source

MAGE peptides are primarily sourced from tumor cells, particularly melanoma cells, where they are expressed aberrantly. The MAGE family consists of several genes located on the X chromosome, with MAGE-12 being one of the more studied members due to its expression in various tumors but not in normal tissues, making it an attractive target for immunotherapy.

Classification

MAGE-12 (114-127) is classified as a tumor-associated antigen. Tumor-associated antigens are proteins that are expressed at higher levels in cancer cells compared to normal cells and can be targeted by the immune system. MAGE-12 belongs to a broader category of cancer/testis antigens, which are typically expressed in germ cells and certain tumors but not in other normal tissues.

Synthesis Analysis

Methods

The synthesis of MAGE-12 (114-127) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid Support: The process begins with an appropriate resin that holds the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are added one at a time, with deprotection steps between each addition to expose the reactive amine group.
  3. Cleavage: Once the desired peptide length is achieved, the peptide is cleaved from the resin using a cleavage cocktail that removes protecting groups and releases the peptide.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of MAGE-12 (114-127) can be represented by its amino acid sequence:

Sequence FQFQFQFQFQFQF\text{Sequence }\text{FQFQFQFQFQFQF}

This sequence consists of 14 amino acids, which contribute to its conformational properties and biological activity.

Data

The molecular weight of MAGE-12 (114-127) is approximately 1,500 Da, and it has specific properties such as hydrophobicity and charge that influence its interaction with immune cells.

Chemical Reactions Analysis

Reactions

MAGE-12 (114-127) may undergo several chemical reactions during synthesis and in biological contexts:

  1. Peptide Bond Formation: During synthesis, peptide bonds form between adjacent amino acids through condensation reactions.
  2. Post-translational Modifications: In vivo, MAGE peptides may undergo modifications such as phosphorylation or glycosylation that can affect their function.
  3. Binding Interactions: The peptide can interact with major histocompatibility complex molecules on antigen-presenting cells, facilitating T-cell recognition.

Technical Details

The stability of the peptide can be influenced by factors such as pH and temperature during synthesis and storage. Furthermore, its interactions with immune receptors can lead to conformational changes essential for T-cell activation.

Mechanism of Action

Process

MAGE-12 (114-127) functions primarily through its interaction with T-cell receptors. Upon presentation by major histocompatibility complex class I molecules on antigen-presenting cells, T-cells recognize the peptide as foreign, leading to an immune response.

Data

Studies have shown that T-cells specific to MAGE-12 can proliferate upon exposure to this peptide, indicating its potential as a target for therapeutic vaccines in cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

MAGE-12 (114-127) is typically a white powder when synthesized and is soluble in aqueous solutions at physiological pH. Its stability can vary based on formulation conditions.

Chemical Properties

The peptide exhibits characteristics typical of small proteins, including:

  • Solubility: Soluble in water and buffers.
  • Stability: Sensitive to hydrolysis and oxidation; requires careful handling.

Relevant data include:

  • Melting Point: Not applicable as peptides do not have a defined melting point but decompose upon heating.
Applications

Scientific Uses

MAGE-12 (114-127) has several applications:

  1. Cancer Immunotherapy: Used in developing therapeutic vaccines aimed at eliciting T-cell responses against tumors expressing MAGE antigens.
  2. Diagnostic Tools: Serves as a biomarker for certain cancers, aiding in diagnosis and monitoring treatment efficacy.
  3. Research Tools: Utilized in studies exploring T-cell activation mechanisms and immune response modulation.
Introduction to MAGE-12 in Oncological Antigen Research

MAGE-12 as a Cancer-Testis Antigen: Classification and Evolutionary Conservation

MAGE-12 is firmly classified as a Type I Cancer-Testis Antigen (CTA). This classification signifies two key aspects: 1) Its expression is primarily restricted to germ cells in the testis (and occasionally ovary) under normal physiological conditions, and 2) Its genes are located on the X chromosome (Xq28), specifically within the large MAGE-A cluster [1] [4] [5]. The MAGE-A cluster, encompassing genes like MAGE-A1 to MAGE-A12, arose through repeated gene duplication events during the evolution of placental mammals (eutherians) [4] [6]. This expansion is linked to the invasion of LINE elements (Long Interspersed Nuclear Elements) and the evolution of the placenta itself [4] [6]. The evolutionary trajectory of the MAGE family reveals a crucial distinction:

  • Ancient Origin, Recent Expansion: The core MAGE gene family is ancient, traceable to a single ancestral gene present in early eukaryotes, fulfilling fundamental cellular roles (evidenced by homologs like Nse3 in yeast forming part of the SMC5/6 complex involved in DNA repair) [4]. However, the massive expansion into multiple subfamilies, particularly the Type I CTAs like MAGE-A, is a relatively recent evolutionary event, occurring predominantly during the radiation of eutherian mammals approximately 100-170 million years ago [1] [4] [6].
  • Conservation Patterns: Within the MAGE family, Type II MAGEs (e.g., MAGE-D, -G, -L, Necdin), located on autosomes and the X chromosome, are highly conserved across mammalian species, often sharing >80-90% nucleotide sequence identity between human and mouse orthologs [1] [4]. Their functions are generally essential and non-redundant, maintained under purifying selection. In stark contrast, the Type I MAGEs, including MAGE-12, exhibit a different pattern. While paralogs within a species (e.g., human MAGE-A1, -A2, -A3, -A4, -A6, -A8, -A12) share high sequence similarity (>70% within the MAGE homology domain), their orthologs between species (e.g., human MAGE-A12 vs. mouse homologs) show significantly lower conservation [1] [4]. This suggests rapid, lineage-specific evolution after the gene duplication events on the X chromosome.
  • Positive Selection and Antigenicity: Crucially, Type I MAGEs, including MAGE-12, evolved under strong positive selection [4] [6]. This selective pressure likely drove sequence diversification, particularly in regions encoding potential T-cell epitopes (like the fragment 114-127). This diversification potentially served two adaptive purposes in the germline: a) Protection against environmental stress in primordial germ cells and during spermatogenesis [1] [6], and b) Generation of a diverse repertoire of antigenic peptides capable of binding various Human Leukocyte Antigen (HLA) class I molecules in somatic cells, a feature co-opted by cancers but potentially beneficial in an evolutionary context for immune surveillance or other functions [4] [6]. The MAGE-A genes, including MAGE-A12, are part of large palindromic repeats on the X chromosome, genomic structures prone to instability and further diversification, facilitating this rapid evolution [4] [6].

Table 2: Evolutionary Conservation of MAGE Subfamilies

FeatureType I MAGEs (e.g., MAGE-A12)Type II MAGEs (e.g., MAGE-D1, MAGE-G1)
Chromosomal LocationX chromosome (Clustered: A@Xq28, B/C@Xp/q)Autosomes & X chromosome (Dispersed)
Evolutionary OriginLate (Eutherian mammals)Early (Ancient eukaryotic ancestor)
Primary DriverGene duplication, retrotransposition, LINE elementsPurifying selection maintaining core function
Selection PressurePositive Selection (Diversification)Purifying Selection (Conservation)
Sequence ConservationLow ortholog conservation (e.g., Human vs Mouse)High ortholog conservation (>80-90% identity)
Genomic StructureMulti-exon 5' UTR, single coding exon; Palindromic clustersVariable; MAGE-D: Multi-exon gene structure
Putative AncestorDerived from Type II or ancestral MAGEMAGE-D or MAGE-G1 considered closest to ancient form
Normal Tissue ExpressionStrictly testis/placenta restricted (CTA)Ubiquitous or tissue-restricted (non-CTA)

Role of MAGE-12 (114-127) in Tumor Immunogenicity and Immune Evasion Mechanisms

The MAGE-12 (114-127) peptide fragment resides within the structurally and functionally critical MAGE Homology Domain (MHD). While the full biological role of this specific fragment is still being elucidated, its position within the MHD and the known functions of full-length MAGE-12 and related MAGE-A proteins provide strong clues to its significance in tumor immunogenicity and immune evasion.

  • Source of Tumor-Associated Antigens (TAAs): The fundamental immunological relevance of MAGE-12, and specifically fragments like (114-127), stems from its status as a tumor-associated antigen (TAA). Due to its near absence in normal somatic tissues (except immune-privileged sites) and aberrant re-expression in cancers, peptides derived from MAGE-12, processed and presented by Major Histocompatibility Complex class I (MHC-I/HLA) molecules on the surface of tumor cells, can be recognized as "non-self" by cytotoxic T lymphocytes (CTLs) [1] [2] [5]. This recognition forms the basis for its immunogenicity and the rationale for targeting it with immunotherapies like cancer vaccines or adoptive T-cell transfer. The (114-127) fragment represents a potential epitope capable of such HLA binding and CTL recognition, contributing to anti-tumor immune responses observed in some patients [2].
  • Modulator of Ubiquitin Ligase Activity & Oncogenic Pathways: The MHD, encompassing the (114-127) region, is the defining feature of all MAGE proteins and serves as the docking site for RING-type E3 Ubiquitin Ligases (e.g., TRIM28, RNF114) [1] [4]. By forming MAGE-RING Ligase (MRL) complexes, MAGE proteins, including MAGE-12, act as substrate specificity adaptors and regulators of the ligase activity. This interaction allows MAGE proteins to profoundly influence ubiquitination pathways, thereby regulating the stability, activity, and localization of key cellular substrates [1] [4]. Full-length MAGE-A proteins, including likely MAGE-12, have been implicated in:
  • Inhibition of Tumor Suppressors: Binding and promoting the ubiquitination and degradation of p53 tumor suppressor protein, or inhibiting its transcriptional activity, thereby enhancing cell survival and resistance to apoptosis and chemotherapy [2] [5].
  • Regulation of Cell Cycle & Proliferation: Interacting with proteins involved in cell cycle control (e.g., modulating AMPK activity, influencing SKP2-p27 axis) to promote proliferation [1].
  • Stress Response: Conferring resistance to various cellular stresses (oxidative, genotoxic, hypoxic), a feature potentially linked to their germline origin and co-opted by tumors [1] [6].While the exact role of the (114-127) fragment within these complexes is not fully defined, its location within the MHD suggests it could be involved in mediating interactions with E3 ligases or substrates, thereby influencing these oncogenic processes that indirectly promote immune evasion by enhancing tumor cell survival and fitness.
  • Contributor to Immune Evasion Landscapes: Beyond driving oncogenesis, MAGE-12 expression contributes to an immunosuppressive tumor microenvironment (TME) conducive to immune evasion:
  • T-cell Exhaustion: Chronic exposure to tumor antigens, including MAGE-12-derived peptides, can lead to T-cell exhaustion, characterized by upregulation of inhibitory receptors like PD-1 and loss of effector function [7].
  • Altered Antigen Presentation: Some MAGE proteins can indirectly influence antigen presentation. Furthermore, tumors expressing CTAs like MAGE-12 often exhibit downregulation or loss of MHC-I molecules, a major mechanism of immune escape preventing T-cell recognition [7]. The (114-127) peptide itself becomes irrelevant if the tumor cell lacks the machinery to present it.
  • Induction of Immune Tolerance: Expression in the immune-privileged testis may contribute to peripheral tolerance mechanisms, potentially dampening robust immune responses against MAGE-12 expressing tumors [1] [5]. The presentation of the (114-127) peptide by dendritic cells in non-immunogenic contexts might induce tolerance rather than activation.
  • Association with "Cold" Tumors: While not exclusive, high CTA expression can sometimes correlate with non-inflamed or "cold" tumor microenvironments characterized by low T-cell infiltration, potentially due to the mechanisms above combined with the oncogenic signaling promoting an immunosuppressive niche [7].

Table 3: Mechanisms Linking MAGE-12 and Fragment (114-127) to Immunogenicity and Immune Evasion

MechanismMolecular/Cellular BasisConsequence for Tumor Immunity
TAA Source (Immunogenicity)Peptides (e.g., 114-127) processed and presented by HLA-I on tumor cells. Recognized by cognate TCRs on CD8+ CTLs.Potential target for anti-tumor CTL responses. Basis for immunotherapy.
E3 Ligase RegulationMAGE-12 MHD (incl. 114-127 region) binds RING E3 ligases, forming MRL complexes. Modulates ubiquitination of substrates (e.g., p53, AMPK regulators).Promotes oncogenesis (survival, proliferation, stress resistance) → Indirectly supports immune evasion by enhancing tumor fitness.
p53 Pathway InhibitionMAGE-A proteins bind p53, inhibit transactivation, promote degradation.Loss of tumor suppressor function → Increased survival, resistance to therapy.
T-cell ExhaustionChronic antigen exposure (incl. persistent MAGE-12 peptides) leads to sustained TCR signaling and upregulation of inhibitory receptors (PD-1, TIM-3, LAG-3).Dysfunctional CTL responses → Immune evasion.
MHC-I DownregulationTumors often exhibit loss of HLA-I expression via various mechanisms (genetic, epigenetic). Common in CTA-expressing cancers.Prevents presentation of TAAs (incl. MAGE-12 peptides) → Escape from CTL recognition.
Peripheral ToleranceEctopic expression of germline antigens may exploit pre-existing tolerance mechanisms.Reduced immunogenicity of TAAs → Blunted immune response.
Association with "Cold" TMEOncogenic signaling & immunosuppressive factors driven by MAGE pathways may contribute to low T-cell infiltration and suppressive cell recruitment.Limited response to checkpoint blockade immunotherapy.

Historical Context: Discovery and Early Characterization in the MAGE-A Family

The discovery of MAGE-12 is intrinsically linked to the pioneering work on the MAGE family, driven by the quest to identify human tumor antigens recognized by the immune system.

  • The Landmark Discovery of MAGE-1: The foundation was laid with the identification of the first human tumor antigen, MAGE-1 (later renamed MAGE-A1), in 1991. This breakthrough emerged from the study of a remarkable patient, MZ-2, diagnosed with stage IV amelanotic melanoma [1] [4]. Despite multiple interventions, the patient never achieved complete remission but exhibited strong autologous T-cell reactivity against his own tumor cells in culture. Intriguingly, after receiving multiple vaccinations with irradiated, autologous, mutagenized melanoma clones, patient MZ-2 survived for over 30 years without recurrence [1] [4]. To identify the antigen(s) recognized by these cytotoxic T lymphocytes (CTLs), Boon and colleagues employed a sophisticated approach combining autologous typing and transfection of a cosmid library derived from the MZ-2 melanoma cell line (MZ2-MEL) into cells (MZ2-E) that were not recognized by the CTLs. By screening for transfectants that became susceptible to lysis by the patient's anti-melanoma CTLs, they successfully cloned the gene encoding the antigen, naming it MAGE-1 [1] [4]. This seminal work, published in Science (1991), opened the field of CTA research [4].
  • Expansion of the MAGE-A Family: Following the discovery of MAGE-A1, homology-based cloning strategies were employed to identify related genes. Researchers screened cDNA libraries from melanoma cell lines and testis using probes based on the MAGE-A1 sequence under conditions of low stringency hybridization. This approach rapidly led to the identification of additional family members, including MAGE-2 (MAGEA2), MAGE-3 (MAGEA3), and subsequently others [1] [4]. The nomenclature evolved, grouping these genes into the MAGE-A subfamily located at Xq28. The numbering reflects the order of discovery, placing MAGE-12 as one of the later identified members within this initial wave of discovery in the early-to-mid 1990s. Its specific identification stemmed from the recognition that the MAGE-A locus contained more genes than initially found, confirmed through genomic sequencing efforts and expression profiling in tumors and normal tissues [1] [4].
  • Early Characterization of MAGE-A12: Early studies characterizing MAGE-12 focused on:
  • Genomic Location and Structure: Confirming its position within the MAGE-A cluster at Xq28, characterized by a multi-exon 5' untranslated region (UTR) and a single large exon encoding the entire protein, including the conserved MHD [1] [4].
  • Expression Profile: Establishing its restricted normal expression pattern, primarily in testis (spermatogonia), and its frequent aberrant expression in various malignancies, similar to MAGE-A1 and -A3 [1] [5].
  • Antigenicity: Demonstrating that peptides derived from MAGE-A12, like those from other MAGE-A proteins, could be presented by specific HLA alleles (e.g., HLA-A2, HLA-Cw1601) and recognized by antigen-specific CTLs either isolated from patients or generated *in vitro [2] [5]. This confirmed its status as a bona fide CTA and a potential immunotherapy target. The specific (114-127) fragment was likely investigated as part of efforts to map immunodominant epitopes.
  • Initial Functional Hints: Early biochemical studies suggested interactions with proteins like the HSP70 molecular chaperone, hinting at potential roles in protein folding or complex assembly [1]. The conserved MHD also suggested a shared functional mechanism with other MAGE proteins, later confirmed to be the regulation of E3 ubiquitin ligases.

Table 4: Historical Milestones in MAGE Family and MAGE-A12 Discovery

Year(s)EventKey Finding/SignificanceReference Context
1991Discovery of MAGE-1 (MAGE-A1) by Boon et al.First human tumor antigen identified using autologous CTLs and genetic transfer from patient MZ-2's melanoma. [1] [4]
Early-Mid 1990sHomology cloning identifies MAGE-2, MAGE-3, and other MAGE-A members.Revealed MAGE as a multi-gene family clustered on Xq28. Established common "cancer-testis" expression pattern. [1] [4]
Mid-Late 1990sIdentification and initial characterization of MAGE-12 (MAGEA12).Confirmed as member of MAGE-A family at Xq28. Demonstrated testis-restricted normal expression and tumor re-expression. [1] [4] [5]
Late 1990s - Early 2000sEpitope mapping for MAGE-A family members.Identification of specific antigenic peptides (including potential fragments within MAGE-A12 like 114-127) presented by common HLA alleles. [2] [5]
2000sFunctional studies linking MAGE-A proteins (incl. MAGE-A12) to p53 regulation and ubiquitination pathways.Began to shift view from pure immunologic targets to proteins with intrinsic oncogenic functions influencing tumor biology. [1] [2] [4]
2010s - PresentStructural characterization of MHD, discovery of MAGE-RING Ligase (MRL) complexes, deep sequencing of MAGE-A locus.Elucidated molecular mechanism of action (E3 ligase adaptors), confirmed rapid evolution of Type I MAGEs. Refined understanding of expression and regulation. [1] [4] [6]

Compounds Mentioned in Article

  • MAGE-12 (114-127) (Peptide Fragment)
  • MAGE-12 (Full-length Protein / MAGEA12)
  • MAGE-A1 (MAGEA1)
  • MAGE-A2 (MAGEA2)
  • MAGE-A3 (MAGEA3)
  • MAGE-A4 (MAGEA4)
  • MAGE-A6 (MAGEA6)
  • MAGE-A8 (MAGEA8)
  • TRIM28 (Tripartite Motif Containing 28)
  • RNF114 (Ring Finger Protein 114)
  • p53 (Cellular Tumor Antigen p53)
  • AMPK (AMP-activated Protein Kinase)
  • HLA-A2 (Human Leukocyte Antigen A*02)
  • HLA-Cw1601 (Human Leukocyte Antigen C16:01)
  • HSP70 (Heat Shock Protein 70kDa)

Properties

Product Name

MAGE-12 (114-127)

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